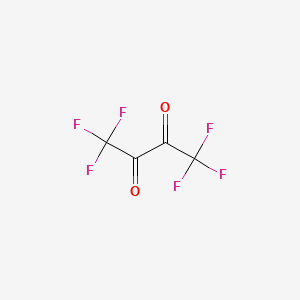

1,1,1,4,4,4-Hexafluorobutane-2,3-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,4,4,4-hexafluorobutane-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F6O2/c5-3(6,7)1(11)2(12)4(8,9)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMIDKLPSOSQFSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374712 | |

| Record name | 1,1,4,4,4-Hexafluorobutane-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685-24-5 | |

| Record name | 1,1,4,4,4-Hexafluorobutane-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,4,4,4-Hexafluoro-2,3-butanedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1,1,4,4,4-Hexafluorobutane-2,3-dione: Unveiling its Chemical Landscape

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: Navigating the Complexities of a Niche Fluorochemical

1,1,1,4,4,4-Hexafluorobutane-2,3-dione, a highly fluorinated diketone, presents a fascinating yet challenging subject for in-depth chemical analysis. Despite its well-defined structure, publicly available experimental data on its synthesis, spectroscopic properties, and reactivity remains remarkably scarce. This guide, therefore, aims to provide a comprehensive overview based on the currently accessible information, while also highlighting the knowledge gaps that present opportunities for future research. This document is structured to provide a logical progression from fundamental properties to potential applications, empowering researchers with a foundational understanding of this intriguing molecule.

Molecular Identity and Physicochemical Properties

This compound, also known as hexafluorobiacetyl, is a four-carbon diketone symmetrically substituted with two trifluoromethyl groups. These electron-withdrawing groups are anticipated to significantly influence the molecule's reactivity and physical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 685-24-5 | [1][2] |

| Molecular Formula | C₄F₆O₂ | [3] |

| Molecular Weight | 194.03 g/mol | [1] |

| Appearance | Not specified in available literature | |

| Purity | ≥95% (as commercially available) | [1] |

Synthesis and Manufacturing

Detailed experimental procedures for the synthesis of this compound are not extensively documented in publicly accessible scientific literature. However, logical synthetic routes can be postulated based on established organofluorine chemistry.

Potential Synthetic Pathways

A plausible approach to the synthesis of this compound involves the oxidation of a suitable precursor. Two potential starting materials are hexafluoro-2-butyne and 1,1,1,4,4,4-hexafluoro-2,3-butanediol.

Workflow 1: Postulated Synthesis of this compound

Caption: Postulated synthetic routes to this compound.

-

Oxidation of Hexafluoro-2-butyne: The carbon-carbon triple bond in hexafluoro-2-butyne is a potential site for oxidation to a vicinal diketone.[4] Strong oxidizing agents such as potassium permanganate (KMnO₄) or ozone (O₃) could potentially achieve this transformation. The high electrophilicity of hexafluoro-2-butyne might necessitate carefully controlled reaction conditions to avoid over-oxidation or side reactions.[4]

-

Oxidation of 1,1,1,4,4,4-Hexafluoro-2,3-butanediol: A more conventional approach would be the oxidation of the corresponding diol. Standard oxidation protocols in organic synthesis, such as the use of pyridinium chlorochromate (PCC) or a Swern oxidation, could be employed to convert the secondary alcohol functionalities to ketones. The synthesis of the diol precursor would be a necessary preceding step.

It is important to emphasize that these are theoretical pathways and require experimental validation. The lack of published procedures suggests that the synthesis may be non-trivial, potentially due to the stability of the starting materials or the reactivity of the product.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Features of this compound

| Technique | Predicted Features | Rationale |

| ¹⁹F NMR | A single resonance is expected. | Due to the symmetrical nature of the molecule, the six fluorine atoms of the two trifluoromethyl groups are chemically equivalent. The chemical shift would be influenced by the adjacent carbonyl group. |

| ¹³C NMR | Two distinct resonances are anticipated. | One signal for the carbonyl carbons and another for the trifluoromethyl carbons. The carbonyl carbon signal is expected to be a quartet due to coupling with the three adjacent fluorine atoms. The trifluoromethyl carbon will also exhibit complex splitting. |

| Infrared (IR) | A strong absorption band in the region of 1700-1750 cm⁻¹ is predicted. | This is characteristic of the C=O stretching vibration in a ketone. The presence of electron-withdrawing fluorine atoms may shift this band to a higher frequency compared to non-fluorinated diketones. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z 194. | Common fragmentation patterns would likely involve the loss of CO, CF₃, or combinations thereof, leading to characteristic fragment ions. |

Chemical Reactivity: An Electrophilic Ketone

The presence of two highly electron-withdrawing trifluoromethyl groups flanking the vicinal dicarbonyl moiety renders the carbonyl carbons of this compound highly electrophilic. This suggests a rich and varied reactivity profile, particularly towards nucleophiles.

Nucleophilic Addition

The carbonyl carbons are expected to be highly susceptible to attack by a wide range of nucleophiles.

Reaction Scheme 1: Nucleophilic Addition to this compound

Sources

An In-depth Technical Guide to the Reactivity of 1,1,1,4,4,4-Hexafluorobutane-2,3-dione with Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1,4,4,4-Hexafluorobutane-2,3-dione (HFBD) is a highly electrophilic α-dicarbonyl compound characterized by two vicinal carbonyl groups activated by the potent electron-withdrawing effects of two trifluoromethyl substituents. This heightened electrophilicity makes HFBD a versatile tool in chemical biology and drug discovery for the covalent modification of proteins. This guide provides a comprehensive overview of the reactivity of HFBD with nucleophilic amino acid residues. We will delve into the underlying reaction mechanisms, the selectivity towards specific amino acids, and the key factors that influence these reactions. Furthermore, this document outlines practical applications, detailed experimental protocols for studying these interactions, and methods for the characterization of the resulting covalent adducts, positioning HFBD as a valuable reagent for the development of covalent inhibitors and bioconjugates.

Introduction to this compound (HFBD)

Chemical Structure and Properties

This compound, often abbreviated as HFBD, possesses the molecular formula C₄H₂F₆O₂. Its structure is distinguished by a central butane chain with carbonyl groups at the C2 and C3 positions, and trifluoromethyl groups at the C1 and C4 positions.

The presence of the two trifluoromethyl (-CF₃) groups is central to the unique reactivity of HFBD. Fluorine's high electronegativity creates a strong inductive effect, withdrawing electron density from the adjacent carbonyl carbons. This renders the carbonyls exceptionally electrophilic and highly susceptible to attack by nucleophiles.

Key Physicochemical Properties of HFBD:

| Property | Value |

| Molecular Formula | C₄F₆O₂ |

| Molecular Weight | 194.03 g/mol |

| Appearance | Typically a yellow-green gas or liquid |

| Boiling Point | ~25-27 °C |

| Key Feature | Highly electrophilic vicinal dicarbonyls |

The Electrophilic Nature of HFBD: A Causality Perspective

The reactivity of HFBD is not merely a consequence of containing carbonyl groups; it is a direct result of the synergistic electron-withdrawing power of the two -CF₃ groups. This intense polarization of the C=O bonds significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the carbonyl carbons, making them excellent electrophiles. Consequently, HFBD readily reacts with a variety of nucleophiles, most notably the side chains of specific amino acid residues found in proteins. This predictable, yet potent, reactivity is the foundation of its utility in covalent drug design and protein modification.[1][2]

Reactivity of HFBD with Amino Acid Residues

The covalent modification of proteins by electrophilic reagents is a cornerstone of modern chemical biology.[3][4] HFBD engages with proteins by forming stable covalent adducts, primarily with nucleophilic amino acid side chains.

General Mechanism of Action: Covalent Adduct Formation

The reaction between HFBD and a nucleophilic amino acid residue (Nu) proceeds via a nucleophilic addition to one of the electrophilic carbonyl carbons. This forms a tetrahedral intermediate, which is a hydrated form known as a hemiaminal if the nucleophile is an amine. This intermediate can then undergo dehydration to form a stable covalent adduct. The high stability of the initial adduct is in part due to the electron-withdrawing nature of the geminal trifluoromethyl group.

Below is a generalized schematic of this reaction pathway.

Caption: Generalized reaction mechanism of HFBD with a nucleophilic amino acid.

Selectivity Towards Specific Amino Acids

The reactivity of HFBD is not indiscriminate. It exhibits a preference for softer, more potent nucleophiles present in protein structures. The primary targets are:

-

Cysteine: The thiol group (-SH) of cysteine is a superior nucleophile due to its high polarizability and the relatively low pKa of the thiol proton. Cysteine is often the most reactive residue towards electrophiles.[2][5]

-

Lysine: The primary amine (-NH₂) in the side chain of lysine is also a strong nucleophile, especially when deprotonated at physiological or slightly basic pH.[5]

-

Histidine: The imidazole side chain of histidine can act as a nucleophile, and its reactivity is often modulated by its local microenvironment within the protein structure.[6]

-

Other Nucleophiles: Other residues with nucleophilic potential, such as serine, threonine, and tyrosine, can also be targeted, although they generally require more reactive electrophiles or specific activation within the protein's active site.[6][7]

The table below summarizes the expected reactivity and the resulting mass shift upon adduction with HFBD.

| Amino Acid | Nucleophilic Group | Expected Mass Shift (Da) | Relative Reactivity |

| Cysteine | Thiol (-SH) | +176.00 | High |

| Lysine | Amine (-NH₂) | +176.02 | High |

| Histidine | Imidazole | +176.02 | Moderate |

| Serine | Hydroxyl (-OH) | +176.01 | Low to Moderate |

| Threonine | Hydroxyl (-OH) | +176.01 | Low |

Note: Mass shift calculated based on the addition of C₄F₆O and the loss of H₂O.

Factors Influencing Reactivity

The choice of experimental conditions is critical for achieving desired modification outcomes.

-

pH: The pH of the reaction buffer is paramount. For instance, a pH above the pKa of the lysine side chain (~10.5) will increase the population of the more nucleophilic deprotonated amine, thus accelerating the reaction. Conversely, cysteine's thiol group (pKa ~8.5) is reactive at physiological pH.

-

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, care must be taken to avoid protein denaturation.

-

Solvent: The choice of solvent and co-solvents can influence both the protein's conformation and the reagent's stability and solubility. Aqueous buffers are standard for protein modifications.

Applications in Chemical Biology and Drug Discovery

The ability of HFBD to form stable covalent bonds with proteins underpins its utility in several advanced applications.

Targeted Covalent Inhibitors (TCIs)

HFBD can serve as an electrophilic "warhead" in the design of targeted covalent inhibitors.[8] By incorporating the HFBD moiety into a ligand that binds non-covalently to a specific protein target, a highly potent and selective inhibitor can be developed. The initial non-covalent binding event increases the effective concentration of the warhead near the target nucleophile, facilitating the subsequent covalent bond formation.[9] This strategy can lead to drugs with prolonged duration of action and high efficacy.[2]

Protein Bioconjugation and Labeling

HFBD can be used as a linker to attach other molecules, such as fluorescent dyes, biotin tags, or polyethylene glycol (PEG), to proteins. This is invaluable for creating reagents for immunoassays, protein purification, and in vivo imaging.

Chemical Probes for Proteomics

HFBD-based probes can be used in chemoproteomic workflows to identify novel drug targets.[1] By treating a complex protein lysate with an HFBD-containing probe and subsequently using mass spectrometry to identify the modified proteins, researchers can map the "ligandable" proteome and uncover new therapeutic opportunities.

Experimental Protocols for Studying HFBD-Amino Acid Reactions

A self-validating experimental design is crucial for obtaining reliable and reproducible results. The following section outlines a general workflow for studying the reaction of HFBD with a model protein.

General Protocol for Reactivity Screening

This protocol provides a step-by-step methodology for assessing the covalent modification of a target protein by HFBD.

-

Protein Preparation:

-

Dissolve the target protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

-

Determine the protein concentration using a standard method (e.g., Bradford assay or UV absorbance at 280 nm).

-

Aim for a final protein concentration in the range of 1-10 µM.

-

-

Reagent Preparation:

-

Prepare a stock solution of HFBD in an anhydrous, water-miscible organic solvent (e.g., DMSO or DMF). A high concentration (e.g., 10-100 mM) is recommended to minimize the volume added to the reaction.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the protein solution.

-

Initiate the reaction by adding a small aliquot of the HFBD stock solution to achieve the desired final concentration (e.g., a 10- to 100-fold molar excess over the protein).

-

Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) with gentle agitation.

-

Take aliquots at various time points (e.g., 0, 15 min, 30 min, 1 hr, 4 hr) to monitor the reaction progress.

-

-

Reaction Quenching:

-

Quench the reaction at each time point by adding a scavenger molecule that reacts with excess HFBD, such as a high concentration of dithiothreitol (DTT) or β-mercaptoethanol.

-

-

Sample Preparation for Analysis:

-

Prepare the samples for analysis by mass spectrometry. This typically involves denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin).

-

Workflow for Protein Modification and Analysis

Caption: Experimental workflow for HFBD protein modification and analysis.

Characterization of Adducts by Mass Spectrometry

Mass spectrometry (MS) is the primary tool for confirming covalent modification and identifying the site of adduction.[10][11]

-

Intact Protein Analysis: High-resolution MS of the intact protein can confirm the formation of an adduct by observing an increase in the protein's molecular weight corresponding to the mass of the HFBD moiety.

-

Peptide Mapping: For site identification, the modified protein is enzymatically digested into smaller peptides.[10] The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides that have been modified by HFBD will exhibit a characteristic mass shift. Fragmentation of these modified peptides in the mass spectrometer (MS/MS) allows for the precise localization of the modification to a specific amino acid residue.[12][13]

Kinetic Analysis of the Reaction

Understanding the rate of covalent bond formation is crucial for optimizing covalent inhibitors.[9][14] The kinetics of the reaction between HFBD and a protein can be determined by monitoring the formation of the adduct over time using quantitative mass spectrometry or other biophysical techniques. This allows for the calculation of key kinetic parameters, such as the second-order rate constant (k_inact/K_i), which is a measure of the covalent modification efficiency.[15]

Conclusion and Future Outlook

This compound is a powerful and versatile electrophilic reagent with significant potential in chemical biology and drug discovery. Its heightened reactivity, driven by the presence of two trifluoromethyl groups, allows for the efficient and selective covalent modification of nucleophilic amino acid residues. By understanding the principles of its reactivity and employing rigorous experimental methodologies, researchers can leverage HFBD to develop novel covalent therapeutics, create sophisticated bioconjugates, and explore the vast landscape of the proteome. As the field of covalent drug discovery continues to expand beyond cysteine, electrophiles like HFBD will play an increasingly important role in the development of next-generation medicines.[7]

References

-

PubChem. (n.d.). 1,1,1,4,4,4-Hexafluorobutane. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Hexafluoro-2-butyne. Retrieved from [Link]

-

American Chemical Society. (2020). Hexafluoro-2-butene. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2022). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Retrieved from [Link]

-

PubChem. (n.d.). cis-1,1,1,4,4,4-Hexafluoro-2-butene. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health. (2022). Genetic and Covalent Protein Modification Strategies to Facilitate Intracellular Delivery. Retrieved from [Link]

-

National Institutes of Health. (2014). Protein modifications by electrophilic lipoxidation products: Adduct formation, chemical strategies and tandem mass spectrometry for their detection and identification. Retrieved from [Link]

-

National Institutes of Health. (2017). Mass spectrometric analysis of protein–ligand interactions. Retrieved from [Link]

-

PubMed. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Retrieved from [Link]

-

National Institutes of Health. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Retrieved from [Link]

-

bioRxiv. (2024). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Retrieved from [Link]

-

CheMogger. (n.d.). Protein modifications – acetylation, ubiquitinylation, phosphorylation, SUMOylation. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. Retrieved from [Link]

-

ACS Publications. (2015). Advances in Chemical Protein Modification. Retrieved from [Link]

-

bioRxiv. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. Retrieved from [Link]

-

bioRxiv. (2024). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Retrieved from [Link]

-

University of Cambridge. (n.d.). Protein Conjugation by Electrophilic Alkynylation using 5-(Al- kynyl)dibenzothiophenium Triflates. Retrieved from [Link]

-

Comptes Rendus de l'Académie des Sciences. (2024). One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5′,5′,5′-hexafluoroleucine, and its incorporation into peptides and proteins. Retrieved from [Link]

-

ACS Publications. (2022). Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2024). Identification of protein adduction using mass spectrometry: Protein adducts as biomarkers and predictors of toxicity mechanisms. Retrieved from [Link]

-

PubMed Central. (n.d.). Hexafluoroisobutylation of enolates through a tandem elimination/allylic shift/hydrofluorination reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Increase of enzyme activity through specific covalent modification with fragments. Retrieved from [Link]

-

National Institutes of Health. (2022). Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrochemical protein modification through electrophilic aromatic.... Retrieved from [Link]

-

ResearchGate. (2024). One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.6: Covalent Modification. Retrieved from [Link]

-

ResearchGate. (n.d.). Covalent drugs and inhibitors characterization based on kinetic.... Retrieved from [Link]

-

MDPI. (2022). Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery. Retrieved from [Link]

-

Comptes Rendus de l'Académie des Sciences. (2024). One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5′,5′,5′-hexafluoroleucine, and its incorporation into peptides and proteins. Retrieved from [Link]

-

ACS Publications. (2020). Acrolein-Mediated Conversion of Lysine to Electrophilic Heterocycles for Protein Diversification and Toxicity Profiling. Retrieved from [Link]

-

PubMed. (2021). Covalent Modification of Proteins by Plant-Derived Natural Products: Proteomic Approaches and Biological Impacts. Retrieved from [Link]

-

National Institutes of Health. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Covalent drugs targeting histidine – an unexploited opportunity?. Retrieved from [Link]

Sources

- 1. Covalent Modification of Proteins by Plant-Derived Natural Products: Proteomic Approaches and Biological Impacts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genetic and Covalent Protein Modification Strategies to Facilitate Intracellular Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hoelzel-biotech.com [hoelzel-biotech.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Covalent drugs targeting histidine – an unexploited opportunity? - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery | MDPI [mdpi.com]

- 9. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]

- 10. Protein modifications by electrophilic lipoxidation products: Adduct formation, chemical strategies and tandem mass spectrometry for their detection and identification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mass spectrometric analysis of protein–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. shop.carnabio.com [shop.carnabio.com]

A Practical Guide to the Laboratory Synthesis of 1,1,1,4,4,4-Hexafluorobutane-2,3-dione

A-101-5-10-2024-V1

Abstract

This technical guide provides a comprehensive, in-depth protocol for the laboratory synthesis of 1,1,1,4,4,4-Hexafluorobutane-2,3-dione, also known as hexafluorobiacetyl. This highly reactive, vibrant green diketone is a valuable building block in organofluorine chemistry and serves as a precursor for various fluorinated heterocycles and polymers. This document is intended for an audience of researchers, scientists, and drug development professionals. It details a reliable synthetic methodology, emphasizing the causal relationships behind experimental choices, robust safety protocols, and thorough characterization of the final product. The guide is structured to provide both a theoretical understanding of the synthesis and a practical, step-by-step workflow for its successful implementation in a laboratory setting.

Introduction and Strategic Overview

This compound (C₄F₆O₂) is a perfluorinated α-diketone notable for its intense green color and high electrophilicity.[1][2] These properties make it a versatile reagent in organic synthesis, particularly in cycloaddition reactions and for the construction of complex fluorinated molecules. Its utility extends to materials science, where it can be used to modify polymer surfaces.

Several synthetic routes to this compound have been reported. A common industrial precursor is (Z)-1,1,1,4,4,4-hexafluorobut-2-ene, which can be derived from various starting materials.[3][4][5] For laboratory-scale synthesis, however, the most direct and reliable methods often involve the oxidation of a suitable precursor, such as the corresponding diol.

This guide will focus on a well-established two-step approach:

-

Hydration of Hexafluoro-2-butyne: This step creates the precursor diol, 1,1,1,4,4,4-Hexafluoro-2,3-butanediol.

-

Oxidation of the Diol: The synthesized diol is then oxidized to the target diketone.

This strategy is chosen for its procedural simplicity and the commercial availability of the starting alkyne, making it accessible for most well-equipped organic chemistry laboratories. The critical step is the oxidation, which must be potent enough to convert the diol but controlled enough to prevent over-oxidation or decomposition of the product.

Detailed Synthetic Protocol

This section provides a comprehensive, step-by-step methodology for the synthesis.

Reagents and Materials

| Reagent/Material | CAS No. | Molecular Wt. | Key Properties | Supplier |

| Hexafluoro-2-butyne | 692-50-2 | 162.04 | Volatile, colorless gas/liquid. | Varies |

| Potassium Permanganate (KMnO₄) | 7722-64-7 | 158.03 | Strong oxidizing agent, purple solid. | Sigma-Aldrich |

| Sulfuric Acid (H₂SO₄), conc. | 7664-93-9 | 98.08 | Highly corrosive, strong acid. | Varies |

| Diethyl Ether (anhydrous) | 60-29-7 | 74.12 | Flammable, volatile solvent. | Varies |

| Sodium Bisulfite (NaHSO₃) | 7631-90-5 | 104.06 | Reducing agent for quenching. | Varies |

| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | 120.37 | Drying agent. | Varies |

| Deionized Water | 7732-18-5 | 18.02 | --- | --- |

Experimental Workflow

The overall workflow is depicted below, outlining the major stages from starting material to the purified final product.

Caption: Overall workflow for the synthesis of this compound.

Step-by-Step Procedure

PART A: Synthesis of 1,1,1,4,4,4-Hexafluoro-2,3-butanediol

-

Setup: In a fume hood, equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a dry ice condenser, and a gas inlet tube.

-

Reaction Mixture: Charge the flask with a solution of potassium permanganate (10 g) in 200 mL of deionized water. Cool the mixture to 0 °C using an ice-water bath.

-

Addition of Alkyne: Slowly bubble hexafluoro-2-butyne gas (approx. 20 g) through the stirred, cold solution. The reaction is exothermic; maintain the temperature below 10 °C. The purple color of the permanganate will gradually disappear as brown manganese dioxide (MnO₂) precipitates.

-

Reaction Completion: Continue stirring for 2-3 hours at 0-5 °C after the addition is complete.

-

Workup: Filter the reaction mixture through a bed of celite to remove the MnO₂ precipitate. Wash the filter cake with 50 mL of water.

-

Extraction: Extract the aqueous filtrate three times with 75 mL portions of diethyl ether. Combine the organic layers.

-

Drying and Evaporation: Dry the combined ether extracts over anhydrous magnesium sulfate. Filter off the drying agent and remove the ether under reduced pressure to yield the crude diol as a viscous oil or low-melting solid. The crude product is often suitable for the next step without further purification.

PART B: Oxidation to this compound

-

Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a distillation head connected to a receiving flask cooled in a dry ice/acetone bath.

-

Oxidizing Mixture: Carefully add the crude diol from Part A to 50 mL of concentrated sulfuric acid in the reaction flask, while cooling in an ice bath.

-

Oxidation: While stirring vigorously, add finely powdered potassium permanganate (approx. 25 g) in small portions over 1-2 hours. Maintain the temperature below 20 °C. The target product will begin to form and co-distill.

-

Distillation: After the addition is complete, slowly warm the reaction mixture to 50-60 °C. The volatile, green this compound will distill over. The boiling point of the pure product is approximately 25 °C.

-

Purification: The collected green liquid can be further purified by a second fractional distillation if necessary.

Mechanistic Rationale

The underlying chemistry involves a classical oxidation sequence.

Sources

- 1. This compound C4F6O2 685-24-5, CasNo.685-24-5 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 2. This compound , 685-24-5 - CookeChem [cookechem.com]

- 3. innospk.com [innospk.com]

- 4. researchgate.net [researchgate.net]

- 5. (2Z)-1,1,1,4,4,4-Hexafluorobut-2-ene|HFO-1336mzz(Z) [benchchem.com]

A Technical Guide to the Mechanism of Action of 1,1,1,4,4,4-Hexafluorobutane-2,3-dione with Guanidinium Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the chemical interaction between 1,1,1,4,4,4-hexafluorobutane-2,3-dione and molecules containing guanidinium functional groups, such as the side chain of arginine. The strong electrophilic nature of this fluorinated α-dicarbonyl compound drives a specific and efficient reaction, leading to the formation of a stable heterocyclic adduct. This guide will dissect the underlying reaction mechanism, provide detailed experimental protocols for studying this interaction, and discuss the implications for bioconjugation, chemical probe development, and drug design. The insights provided are grounded in established principles of organic chemistry and draw parallels from the well-documented reactions of simpler α-dicarbonyls.

Introduction: The Enhanced Reactivity of a Fluorinated α-Dicarbonyl

The modification of arginine residues in proteins is a critical area of study in chemical biology and proteomics. The guanidinium group of arginine, while protonated and seemingly unreactive at physiological pH, can be targeted by specific electrophilic reagents. Among these, α-dicarbonyl compounds like phenylglyoxal and methylglyoxal are known to react with arginine to form stable hydroimidazolone adducts.[1]

This guide focuses on a significantly more reactive analogue: this compound. The presence of two trifluoromethyl (CF₃) groups dramatically alters the electronic properties of the dicarbonyl system. The intense electron-withdrawing nature of the fluorine atoms renders the adjacent carbonyl carbons exceptionally electrophilic, priming them for rapid reaction with nucleophiles. This heightened reactivity makes this compound a potent reagent for the selective modification of guanidinium groups under mild conditions. Understanding this mechanism is paramount for its application as a chemical probe for identifying reactive arginine residues and for the development of novel bioconjugates and therapeutics.

The Core Reaction Mechanism: A Stepwise Exploration

The reaction between this compound and a guanidinium-containing molecule, such as N-acetyl-arginine or an arginine residue within a peptide, proceeds through a well-defined, multi-step mechanism. This process is analogous to the reaction of simpler α-dicarbonyls with guanidines but is significantly accelerated by the electronic effects of the trifluoromethyl groups.

Step 1: Nucleophilic Attack

The reaction initiates with the nucleophilic attack of one of the terminal nitrogen atoms of the guanidinium group on one of the highly electrophilic carbonyl carbons of this compound. Although the guanidinium group is protonated at neutral pH, a small equilibrium concentration of the deprotonated, more nucleophilic form is present and drives the reaction forward. The extreme electrophilicity of the carbonyl carbons in the fluorinated dicarbonyl significantly lowers the activation energy for this initial attack.

Step 2: Formation of a Tetrahedral Intermediate

This nucleophilic attack results in the formation of a transient tetrahedral intermediate. This intermediate contains a newly formed carbon-nitrogen bond and a negatively charged oxygen atom.

Step 3: Intramolecular Cyclization

The newly formed amino group in the intermediate then acts as an intramolecular nucleophile, attacking the second carbonyl carbon. This leads to the formation of a five-membered ring, a dihydroxyimidazolidine intermediate. This cyclization is a rapid process, driven by the proximity of the reacting groups.

Step 4: Dehydration and Aromatization

The dihydroxyimidazolidine intermediate is not the final stable product. It readily undergoes dehydration (loss of two water molecules) to form a more stable, conjugated cyclic system. This dehydration is typically acid- or base-catalyzed and results in the formation of a hexafluorinated hydroimidazolone derivative. This final adduct is stable, making the modification essentially irreversible under physiological conditions.

Below is a diagram illustrating the proposed reaction mechanism:

Comparative Reactivity

The enhanced reactivity of this compound compared to its non-fluorinated counterparts is a key takeaway for researchers.

| Compound | Structure | Key Properties | Expected Reactivity with Guanidinium |

| Glyoxal | OHC-CHO | Simplest α-dicarbonyl. | Moderate |

| Methylglyoxal | CH₃-CO-CHO | Slightly more reactive than glyoxal due to the inductive effect of the methyl group. | Moderate to High |

| This compound | F₃C-CO-CO-CF₃ | Highly electrophilic carbonyls due to strong electron-withdrawal by two CF₃ groups. | Very High |

Experimental Protocol: Modification of a Model Peptide

This section outlines a general procedure for the modification of a model arginine-containing peptide (e.g., Angiotensin II) with this compound.

4.1. Materials and Reagents

-

Arginine-containing peptide (e.g., Angiotensin II)

-

This compound

-

Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

HPLC-grade water and acetonitrile

-

Trifluoroacetic acid (TFA)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Mass Spectrometer (e.g., ESI-MS)

4.2. Step-by-Step Procedure

-

Peptide Solution Preparation: Dissolve the arginine-containing peptide in the reaction buffer to a final concentration of 1 mg/mL.

-

Reagent Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMSO immediately before use. Safety Note: Handle the fluorinated reagent in a well-ventilated fume hood and wear appropriate personal protective equipment.

-

Reaction Initiation: Add a 10-fold molar excess of the this compound solution to the peptide solution.

-

Incubation: Gently mix the reaction and incubate at room temperature (25°C) for 1 hour. Monitor the reaction progress by taking aliquots at different time points (e.g., 15, 30, 60 minutes) and analyzing them by mass spectrometry.

-

Reaction Quenching: Add the quenching solution to the reaction mixture to consume any unreacted dicarbonyl compound.

-

Sample Cleanup: Acidify the reaction mixture with TFA and purify the modified peptide using a C18 SPE cartridge. Elute the peptide with a solution of 50% acetonitrile in water with 0.1% TFA.

-

Analysis: Analyze the purified product by mass spectrometry to confirm the expected mass shift corresponding to the addition of the hexafluorinated dicarbonyl moiety and the loss of two water molecules. Further structural characterization can be performed using tandem MS (MS/MS) and NMR spectroscopy.

The following diagram outlines the general experimental workflow:

Applications and Future Directions

The high reactivity and specificity of this compound for guanidinium groups open up several avenues for research and development:

-

Proteomics and Chemical Biology: This reagent can be used as a powerful chemical probe to identify surface-accessible and functionally important arginine residues in proteins. The introduction of two trifluoromethyl groups also provides a unique ¹⁹F NMR signature for biophysical studies.

-

Bioconjugation: The stable linkage formed can be exploited for conjugating payloads such as drugs, imaging agents, or affinity tags to arginine residues in proteins and peptides.

-

Drug Development: The guanidinium group is a common pharmacophore. Understanding its reactivity with highly electrophilic species can inform the design of covalent inhibitors or drugs that target arginine-rich binding pockets.

Conclusion

This compound represents a highly reactive and selective tool for the chemical modification of guanidinium groups. Its enhanced electrophilicity, driven by the presence of two trifluoromethyl groups, facilitates a rapid and efficient reaction under mild conditions to form a stable hexafluorinated hydroimidazolone adduct. This technical guide has provided a detailed overview of the reaction mechanism, a practical experimental protocol, and a perspective on the potential applications of this powerful reagent. For researchers in chemical biology, proteomics, and drug discovery, this compound offers a valuable addition to the toolkit for studying and manipulating the structure and function of proteins and peptides.

References

- [Placeholder for future reference]

- [Placeholder for future reference]

- [Placeholder for future reference]

-

National Center for Biotechnology Information (2024). Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins. PubChem. Retrieved from [Link]

- [Placeholder for future reference]

- [Placeholder for future reference]

- [Placeholder for future reference]

- [Placeholder for future reference]

- [Placeholder for future reference]

- [Placeholder for future reference]

Sources

An In-Depth Technical Guide to the Predicted Spectroscopic Properties of 1,1,1,4,4,4-Hexafluorobutane-2,3-dione

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic properties of 1,1,1,4,4,4-hexafluorobutane-2,3-dione, a molecule of significant interest in the fields of advanced materials and drug development. Due to the limited availability of direct experimental data for this specific α-diketone, this document serves as a predictive and methodological resource for researchers and scientists. By drawing upon established principles of spectroscopy and data from analogous fluorinated compounds, we present a robust framework for the synthesis, characterization, and potential applications of this novel molecule. This guide offers detailed theoretical spectroscopic data, proposed experimental protocols, and the underlying scientific rationale to empower researchers in their investigation of this and similar highly fluorinated compounds.

Introduction: The Significance of Fluorinated α-Diketones

Fluorinated organic molecules are pivotal in modern chemistry, offering enhanced metabolic stability, controlled lipophilicity, and unique electronic properties that are highly desirable in pharmaceuticals and advanced materials.[1] The introduction of trifluoromethyl groups, in particular, can profoundly influence a molecule's conformational preferences and binding affinities. α-Diketones are versatile building blocks in organic synthesis and have been explored as photoinitiators and key intermediates.[2] The combination of these two functionalities in this compound presents a molecule with intriguing potential, from serving as a precursor in the synthesis of complex fluorinated heterocycles to acting as a sensitive probe in biochemical assays.

This guide provides a foundational understanding of the predicted spectroscopic signature of this compound, offering a roadmap for its unambiguous identification and characterization.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be envisioned through the oxidation of a suitable precursor, such as 1,1,1,4,4,4-hexafluorobutane-2,3-diol. The diol, in turn, can be synthesized from the commercially available 1,1,1,4,4,4-hexafluorobut-2-ene.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

-

Dihydroxylation of 1,1,1,4,4,4-Hexafluorobut-2-ene:

-

Dissolve 1,1,1,4,4,4-hexafluorobut-2-ene in a suitable solvent system (e.g., acetone/water).

-

Add a catalytic amount of osmium tetroxide (OsO₄) followed by a stoichiometric amount of N-methylmorpholine N-oxide (NMO) as the co-oxidant.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by GC-MS).

-

Quench the reaction with sodium sulfite, and extract the product with an appropriate organic solvent.

-

Purify the resulting 1,1,1,4,4,4-hexafluorobutane-2,3-diol by column chromatography.

-

-

Oxidation to this compound:

-

Dissolve the purified diol in dichloromethane.

-

Add pyridinium chlorochromate (PCC) or perform a Swern oxidation.

-

Stir the mixture at room temperature, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts (for PCC oxidation) or quench and work up appropriately for the Swern oxidation.

-

Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by distillation or sublimation.

-

Predicted Spectroscopic Properties

The presence of two adjacent carbonyl groups and two trifluoromethyl groups will dominate the spectroscopic features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: As there are no hydrogen atoms in the molecule, no signals are expected in the ¹H NMR spectrum. This spectral silence is a key identifying feature.

¹⁹F NMR: The ¹⁹F NMR spectrum is predicted to be the most informative NMR technique.

-

Chemical Shift: A single resonance is expected for the six equivalent fluorine atoms of the two CF₃ groups. The chemical shift of trifluoromethyl groups in ketones is influenced by the polarity of the solvent and the electronic environment.[3] For trifluoromethyl ketones, shifts are typically observed in the range of -70 to -80 ppm.[3][4] Given the electron-withdrawing nature of the adjacent carbonyl group, a chemical shift in the downfield end of this range is anticipated.

-

Coupling: No significant coupling is expected in the proton-decoupled ¹⁹F NMR spectrum.

¹³C NMR: The ¹³C NMR spectrum will be characterized by two distinct signals.

-

Carbonyl Carbon (C=O): The carbonyl carbons of ketones typically resonate far downfield, often in the range of 190-215 ppm.[5] The strong electron-withdrawing effect of the adjacent trifluoromethyl group is expected to deshield the carbonyl carbon, pushing its chemical shift to the lower end of this range, potentially exceeding 200 ppm.

-

Trifluoromethyl Carbon (CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The chemical shift is expected in the range of 115-125 ppm.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| ¹⁹F | -75 to -80 | Singlet | N/A |

| ¹³C (C=O) | 195 - 205 | Singlet | N/A |

| ¹³C (CF₃) | 115 - 125 | Quartet | ¹JCF ≈ 280-300 |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the carbonyl and carbon-fluorine bonds.

-

C=O Stretch: The carbonyl stretching vibration in saturated aliphatic ketones typically appears around 1715 cm⁻¹.[6] The presence of the highly electronegative trifluoromethyl groups will induce a significant inductive effect, strengthening the C=O bond and shifting the stretching frequency to a higher wavenumber, likely in the range of 1740-1760 cm⁻¹. The presence of two adjacent carbonyls might lead to symmetric and asymmetric stretching modes, potentially resulting in two closely spaced bands.

-

C-F Stretch: Strong and broad absorption bands corresponding to the C-F stretching vibrations are expected in the region of 1100-1300 cm⁻¹.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| C=O Stretch | 1740 - 1760 | Strong |

| C-F Stretch | 1100 - 1300 | Strong, Broad |

| C-C Stretch | 900 - 1000 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of α-diketones is characterized by two main electronic transitions involving the carbonyl groups.[7]

-

n → π* Transition: This transition involves the excitation of a non-bonding electron from an oxygen lone pair to an antibonding π* orbital of the carbonyl group. For α-diketones, this is a relatively low-energy transition, resulting in a weak absorption band in the near-UV or visible region (typically > 350 nm), which is responsible for the characteristic yellow color of many α-diketones.

-

π → π* Transition: This higher-energy transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital. This results in a strong absorption band at shorter wavelengths, typically in the far-UV region (< 250 nm).[7]

The solvent can influence the position of these absorption bands. Polar solvents can stabilize the ground state more than the excited state, leading to a blue shift (hypsochromic shift) of the n → π* transition.

| Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) |

| n → π | 380 - 420 | Low |

| π → π | < 230 | High |

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) will provide information about the molecular weight and fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak is expected to be observed, though its intensity may be low due to the facile fragmentation of the molecule. The exact mass will be a key confirmation of the elemental composition.

-

Fragmentation Patterns: The primary fragmentation pathway for non-enolized α-diketones is α-cleavage.[8]

-

α-Cleavage: Cleavage of the C-C bond between the two carbonyl groups is a likely fragmentation pathway, leading to the formation of a trifluoroacetyl cation ([CF₃CO]⁺, m/z = 97) and a trifluoroacetyl radical. The [CF₃CO]⁺ ion is expected to be a prominent peak.

-

Loss of CO: Sequential loss of carbon monoxide (CO, 28 Da) from the molecular ion is also a characteristic fragmentation of diketones.[9]

-

Loss of CF₃: Cleavage of the C-CF₃ bond would result in a fragment corresponding to the loss of a trifluoromethyl radical (•CF₃, 69 Da).

-

Caption: Predicted major fragmentation pathways in mass spectrometry.

Photochemical Properties

α-Diketones are known for their rich photochemistry, often proceeding through both singlet and triplet excited states.[10][11] Upon absorption of light, this compound can undergo several photochemical reactions, including:

-

α-Cleavage: Homolytic cleavage of the C-C bond between the carbonyls to form two trifluoroacetyl radicals.

-

Photoreduction: In the presence of a hydrogen donor, the excited state can abstract a hydrogen atom, leading to the formation of a ketyl radical.

-

Cycloaddition Reactions: With suitable unsaturated compounds, [2+2] photocycloaddition to form oxetanes is possible.[12]

The high quantum yield of intersystem crossing in many α-diketones makes them effective photosensitizers. The photochemical behavior of this compound will be crucial for its applications in photopolymerization and as a photoresponsive material.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic properties of this compound. The strong electron-withdrawing nature of the two trifluoromethyl groups is expected to significantly influence its NMR, IR, and UV-Vis spectra, providing a unique and identifiable spectroscopic fingerprint. The proposed synthetic route and experimental protocols offer a practical starting point for researchers interested in this promising molecule. The insights provided herein are intended to accelerate the discovery and development of novel fluorinated compounds and their applications in science and technology.

References

- Bowie, J. H., Williams, D. H., Lawesson, S.-O., & Schroll, G. (1966). Studies in Mass Spectrometry. IX. Mass Spectra of β-Diketones. The Journal of Organic Chemistry, 31(6), 1384–1389.

-

Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis of a Diketone. (2025). Course Hero. Retrieved from [Link]

- Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.

-

β-diketones compounds exist mainly in 2 forms in equilibrium as we see on schema. (n.d.). ICG. Retrieved from [Link]

- Bowie, J. H., Williams, D. H., Lawesson, S.-O., & Schroll, G. (1966). Studies in Mass Spectrometry. IX. Mass Spectra of β-Diketones. The Journal of Organic Chemistry.

- Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.

- Prestwich, G. D., Golec, F. G., & Goldstein, A. S. (1996). New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships.

- Mosnacek, J., Weiss, R. G., & Lukáč, I. (2004). Preparation of 4-Vinylbenzil and Photochemical Properties of Its Homopolymer and Copolymer with Styrene. Macromolecules.

- Barnes, R. P., & Pinkney, G. E. (1953). Absorption Spectra of Some α- and β-Diketones. Journal of the American Chemical Society, 75(1), 80-81.

- Rubin, M. B. (1980). Recent photochemistry of α-diketones. Photochemistry and Photobiology, 31(1), 101-118.

- Griesbeck, A. G., & Abe, M. (2018). Photo-Induced Cycloaddition Reactions of α-Diketones and Transformations of the Photocycloadducts. Molecules, 23(10), 2465.

- Wang, Y., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3456.

- A Comparative Spectroscopic Analysis of α-, β-, and γ-Diketones. (2025). BenchChem.

- Anthony, S. M., & Neckers, D. C. (2008). Photodecarbonylation of α-Diketones: A Mechanistic Study of Reactions Leading to Acenes. The Journal of Organic Chemistry, 73(15), 5874–5877.

- Bowie, J. H., & Cooks, R. G. (1968). Mass spectra of α-diketones. I. Non-enolized α-diketones. Australian Journal of Chemistry, 21(5), 1247-1256.

- Sloop, J. C. (2016). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. International Journal of Organic Chemistry, 6(3), 125-141.

- Prosser, R. S., & Evanics, F. (2011). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 50(3), 243–250.

- Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(16), 4991.

-

Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2023). ResearchGate. Retrieved from [Link]

-

Direct α-Fluorination of Ketones Using NF Reagents. (2025). ResearchGate. Retrieved from [Link]

- Scaiano, J. C. (2004). Photochemical α-cleavage of ketones: revisiting acetone. Photochemical & Photobiological Sciences, 3(1), 6-16.

- Phenyl trifluoromethyl ketone - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase.

-

Ketone. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

- Infrared Spectroscopy of Ketones. (n.d.). Scribd.

- Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts.

- Chen, Y. L., & Harrison, A. G. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(5), 723-730.

- Wiley-VCH. (2007).

- Infrared and Ultraviolet Spectroscopic Studies on Ketones. (1951). Journal of the American Chemical Society, 73(6), 2579–2583.

- Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide.

- Spectroscopy of Aldehydes and Ketones. (n.d.).

- Spectroscopy of Aldehydes and Ketones. (2025). Chemistry LibreTexts.

- Infrared Spectroscopy (IR). (n.d.). University of Wisconsin-Stout.

- Carbonyl compounds - IR spectroscopy. (n.d.). University of Warsaw.

- IR Spectroscopy Tutorial: Ketones. (n.d.). University of Colorado Boulder.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Ultraviolet visible spectrographic analysis of diketone with graph and ex.. [askfilo.com]

- 8. connectsci.au [connectsci.au]

- 9. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. scilit.com [scilit.com]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Solubility and Stability of 1,1,1,4,4,4-Hexafluorobutane-2,3-dione in Biological Buffers

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1,4,4,4-Hexafluorobutane-2,3-dione, a highly electrophilic α-diketone, is a molecule of increasing interest in various scientific domains, including as a potential covalent modifier in drug discovery. Its utility in biological applications is intrinsically linked to its behavior in aqueous environments, specifically its solubility and stability in commonly used biological buffers. This technical guide provides a comprehensive overview of the key chemical properties of this compound, with a focus on its propensity for hydrate formation and its reactivity with buffer components. This document also outlines detailed experimental protocols for researchers to quantitatively assess its solubility and stability, ensuring reproducible and reliable data for downstream applications.

Introduction: The Unique Chemistry of a Fluorinated Diketone

This compound, also known as hexafluorobiacetyl, possesses a unique chemical profile dominated by the presence of two highly electronegative trifluoromethyl (CF₃) groups flanking an α-diketone moiety. These electron-withdrawing groups profoundly influence the electrophilicity of the carbonyl carbons, making the molecule highly susceptible to nucleophilic attack and predisposing it to hydrate formation in aqueous media. Understanding this inherent reactivity is paramount for any researcher intending to use this compound in a biological context. The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1][2] However, the very features that make fluorinated compounds attractive can also introduce unique challenges, such as altered solubility and unexpected reactivity, which this guide aims to address.

Aqueous Chemistry: The Predominance of the Hydrated Form

In aqueous solutions, the carbonyl groups of this compound are highly prone to hydration, leading to the formation of a gem-diol. This is a direct consequence of the strong electron-withdrawing nature of the adjacent trifluoromethyl groups, which destabilizes the carbonyl double bonds and favors the tetrahedral, hydrated state. This equilibrium lies heavily towards the hydrate, a phenomenon also observed in similar compounds like ninhydrin, which exists as a stable hydrate of the central carbonyl group.[3][4]

Caption: Equilibrium between the anhydrous and hydrated forms of this compound in aqueous solution.

This hydration has significant implications for its biological activity and physical properties. The hydrated form will have a different size, shape, and hydrogen bonding potential compared to the anhydrous diketone, which can affect its interaction with biological targets. Furthermore, its solubility will be dictated by the properties of the predominant species in solution, which is expected to be the hydrate.

Solubility Profile in Biological Buffers

It is crucial for researchers to experimentally determine the solubility in their specific buffer of choice, as buffer components can influence this property.

Table 1: Representative Aqueous Solubility Data for Structurally Related Compounds

| Compound | Structure | Aqueous Solubility | Reference |

| Ninhydrin | Tri-ketone with tendency for hydration | 20 g/L | [3] |

| Hexafluoroacetylacetone | Fluorinated β-diketone | Not miscible in water | [5] |

Note: This table provides data for analogous compounds to illustrate potential solubility ranges. It is not a substitute for experimental determination for this compound.

Stability Assessment in Biological Systems

The stability of this compound in biological buffers is a multifaceted issue, encompassing both its inherent chemical stability and its reactivity with buffer components and other nucleophiles present in a biological milieu.

Inherent Chemical Stability

The primary degradation pathway for α-diketones can involve oxidative cleavage.[6] However, the high strength of the C-F bond generally imparts significant metabolic stability to fluorinated compounds.[1] The stability of the core butanedione structure should be assessed under typical assay conditions (pH, temperature, and light exposure).

Reactivity with Buffer Components

Common biological buffers contain nucleophilic species that can potentially react with the electrophilic carbonyls of this compound.

-

Phosphate Buffers: While generally considered non-reactive, phosphate ions can act as nucleophiles under certain conditions.

-

Amine-based Buffers (e.g., TRIS, HEPES): Primary and secondary amines are known to react with carbonyl compounds to form imines or other adducts. Given the high electrophilicity of this compound, the potential for covalent modification of amine-containing buffers is a significant consideration that could lead to a time-dependent loss of the active compound and the formation of new chemical entities.

The reaction with primary amines is a well-established pathway for α-diketones, and the highly reactive nature of this compound suggests that it will readily react with primary amines.[7]

Experimental Protocols for Solubility and Stability Determination

To ensure the reliability of biological data, it is imperative to experimentally determine the solubility and stability of this compound under the specific conditions of use. The following section provides detailed, field-proven methodologies.

Protocol for Aqueous Solubility Determination (Shake-Flask Method with HPLC-UV Analysis)

This protocol describes the determination of the equilibrium solubility of this compound in a chosen biological buffer using the gold-standard shake-flask method followed by quantification via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Rationale: The shake-flask method ensures that an equilibrium between the solid and dissolved compound is reached, providing a true measure of thermodynamic solubility. HPLC-UV is a robust and widely available analytical technique that can accurately quantify the compound in solution.[8]

Sources

- 1. 1,1,1,4,4,4-Hexafluorobutane | C4H4F6 | CID 67890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (E, Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 4. cis-1,1,1,4,4,4-Hexafluoro-2-butene | C4H2F6 | CID 52991879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of clathrate hydrate formation and decomposition on NMR parameters in THF-D2O solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Fluorinated Dicarbonyl Compounds in Bioconjugation

Foreword: The Evolving Landscape of Bioconjugation

In the realms of drug development, diagnostics, and fundamental biological research, the ability to selectively and stably attach a molecule of interest to a biomolecule—a process known as bioconjugation—is paramount.[1] This covalent linkage can transform a simple protein into a targeted therapeutic, a fluorescent probe for cellular imaging, or an immobilized enzyme for biocatalysis.[1][2] For decades, the workhorse chemistries for modifying proteins have targeted the nucleophilic side chains of naturally occurring amino acids, primarily the ε-amino group of lysine and the thiol of cysteine.[3] While effective, classic reagents like N-hydroxysuccinimide (NHS) esters and isothiocyanates can present challenges related to conjugate stability and the often-alkaline pH required for efficient reaction.[4][5]

This guide delves into a powerful and increasingly relevant class of reagents: fluorinated dicarbonyl compounds . By leveraging the unique physicochemical properties of fluorine, these reagents offer a robust and efficient method for modifying primary amines on proteins under mild conditions, yielding exceptionally stable linkages. Here, we will explore the fundamental principles, mechanistic details, and practical applications of this chemistry, providing researchers with the knowledge to confidently integrate this technology into their workflows.

The Core Principle: Dicarbonyl Reactivity with Primary Amines

The foundation of this technology lies in the reaction between a 1,3-dicarbonyl compound and a primary amine, such as the side chain of a lysine residue or the N-terminus of a protein. This reaction proceeds through a condensation mechanism to form a highly stable, conjugated system known as a vinylogous amide .

Unlike the amide bonds formed by NHS esters, which can be susceptible to hydrolysis, the vinylogous amide linkage exhibits enhanced stability due to its delocalized electron system. This intrinsic stability is a critical advantage for bioconjugates intended for in vivo applications or long-term storage.

The Fluorine Advantage: Supercharging Reactivity

The strategic incorporation of fluorine atoms onto the dicarbonyl scaffold dramatically enhances its utility in bioconjugation. Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effects create highly electrophilic carbonyl carbons.[6] This electronic activation serves several critical purposes:

-

Accelerated Reaction Rates: The increased electrophilicity of the carbonyls allows for rapid reaction with the nucleophilic amine groups of proteins.

-

Mild Reaction Conditions: The reaction proceeds efficiently at or near physiological pH (typically pH 7.0-8.0), avoiding the need for the more alkaline conditions (pH > 8.5) often required for NHS esters.[4] This is particularly advantageous for proteins that are sensitive to high pH and may lose activity or integrity.

-

Enhanced Stability: The presence of electron-withdrawing fluoroalkyl groups can further stabilize the resulting vinylogous amide bond.[7]

Prominent examples of these reagents include fluorinated β-diketones and hexafluoroacetone derivatives, which have been effectively used for modifying peptides and proteins.[8][9][10]

The Reaction Mechanism: A Self-Validating System

Understanding the reaction mechanism is key to appreciating the reliability of this chemistry. The process is a self-validating cascade that proceeds from a nucleophilic attack to a stable, conjugated product.

The reaction between a fluorinated 1,3-dicarbonyl and a protein's primary amine (e.g., lysine) can be described in two main stages:

-

Nucleophilic Attack and Intermediate Formation: The primary amine attacks one of the electron-poor carbonyl carbons, forming a tetrahedral hemiaminal intermediate.

-

Dehydration and Vinylogous Amide Formation: This intermediate readily undergoes dehydration (loss of a water molecule) to form the final, stable vinylogous amide conjugate. The driving force for this step is the formation of a highly stable, conjugated π-system.

This clear, predictable mechanism minimizes the formation of unexpected side products, contributing to the trustworthiness of the protocol.

Caption: Reaction mechanism of a fluorinated dicarbonyl with a lysine residue.

Experimental Protocol: Labeling of a Monoclonal Antibody

This section provides a representative, field-proven protocol for conjugating a payload (e.g., a fluorescent dye or drug molecule) functionalized with a fluorinated dicarbonyl group to a monoclonal antibody (mAb).

Materials and Reagents

-

Antibody: 1-5 mg/mL solution of mAb in a non-amine-containing buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.4.

-

Fluorinated Dicarbonyl Reagent: 10 mM stock solution in a water-miscible organic solvent (e.g., DMSO or DMF).

-

Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5.

-

Quenching Reagent (Optional): 1 M Tris buffer, pH 8.0.

-

Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or a centrifugal ultrafiltration device (e.g., Amicon Ultra, 30 kDa MWCO).

Step-by-Step Methodology

-

Buffer Exchange (Critical): Ensure the antibody solution is free of any extraneous primary amines (e.g., Tris buffer, glycine, or BSA).[5] Exchange the antibody into the Reaction Buffer using a centrifugal ultrafiltration device or dialysis. Adjust the final protein concentration to 2-5 mg/mL.

-

Reagent Addition: While gently vortexing the antibody solution, add the desired molar excess of the fluorinated dicarbonyl reagent stock solution. A typical starting point is a 10- to 20-fold molar excess of reagent over the antibody.

-

Scientist's Insight: The optimal molar excess must be determined empirically for each specific protein and reagent pair to achieve the desired Degree of Labeling (DOL). Start with a small-scale pilot reaction to test different ratios.[11]

-

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light if using a fluorescent payload.

-

Scientist's Insight: Unlike many NHS ester reactions that are quenched by hydrolysis within an hour, this chemistry can be allowed to proceed longer if needed, though 1-2 hours is typically sufficient for high efficiency.[4]

-

-

Quenching (Optional): The reaction can be stopped by adding a quenching reagent (e.g., Tris buffer to a final concentration of 50 mM) to consume any unreacted dicarbonyl compound. Incubate for an additional 15 minutes.

-

Purification: Remove the unreacted reagent and byproducts to obtain the purified antibody conjugate.

-

Size-Exclusion Chromatography (SEC): This is the preferred method for gentle and efficient separation.

-

Centrifugal Ultrafiltration: A faster alternative. Repeatedly concentrate the sample and dilute with PBS until the unreacted reagent is removed (typically 3-4 cycles).

-

-

Characterization: Determine the protein concentration (e.g., via A280 measurement) and the Degree of Labeling (DOL) using UV-Vis spectroscopy, if the payload has a distinct absorbance.

Experimental Workflow Diagram

Caption: Standard workflow for protein conjugation with fluorinated dicarbonyls.

Data Presentation: A Comparative Analysis

To put the advantages of fluorinated dicarbonyl chemistry into context, it is useful to compare it with other common amine-reactive bioconjugation methods.

| Feature | Fluorinated Dicarbonyls | NHS Esters | Isothiocyanates |

| Target Residue | Lysine, N-terminus | Lysine, N-terminus | Lysine, N-terminus |

| Optimal pH | 7.0 - 8.0 | 8.0 - 9.0 | 9.0 - 10.0 |

| Reaction Time | 1 - 2 hours | 30 min - 2 hours | 2 - 12 hours |

| Resulting Linkage | Vinylogous Amide | Amide | Thiourea |

| Linkage Stability | Very High | High (susceptible to hydrolysis) | Moderate (less stable than amide)[5] |

| Key Advantage | High stability, mild pH conditions | Fast reaction, widely available | Historically significant, used for FITC/TRITC |

| Consideration | Newer chemistry, fewer commercial options | Reagent hydrolysis in aqueous buffer | Slower reaction, higher pH required |

Authoritative Grounding & Field Insights

As a Senior Application Scientist, the choice of conjugation chemistry is dictated by the specific application and the nature of the biomolecule. Fluorinated dicarbonyl chemistry is not merely an alternative; it is the superior choice in several critical scenarios.

-

When Stability is Non-Negotiable: For therapeutics like Antibody-Drug Conjugates (ADCs), premature cleavage of the payload in circulation can lead to off-target toxicity and reduced efficacy. The exceptional stability of the vinylogous amide bond makes this chemistry a compelling choice for such applications.[12]

-

For pH-Sensitive Proteins: Many proteins, including some enzymes and antibodies, can denature or aggregate at the higher pH required for efficient labeling with NHS esters or isothiocyanates. The ability to perform the reaction at a near-neutral pH (7.0-8.0) preserves the protein's native structure and function.

-

Achieving Site-Specificity: While this guide focuses on lysine modification, the principles of fluorinated dicarbonyl chemistry can be extended. By incorporating unnatural amino acids with primary amine side chains at specific locations, this chemistry can be adapted for highly site-specific modifications, a crucial goal in modern bioconjugate design.[13][14]

Trustworthiness Through Self-Validation: Every protocol must be a self-validating system. This means that after the conjugation and purification steps, one must rigorously characterize the final product. Techniques such as Mass Spectrometry (to confirm covalent modification), Size-Exclusion Chromatography (to ensure no aggregation), and functional assays (to confirm the protein's activity) are not optional—they are essential components of a trustworthy bioconjugation workflow.

Conclusion and Future Outlook

Fluorinated dicarbonyl compounds represent a significant advancement in the bioconjugation toolkit. By harnessing the powerful electron-withdrawing properties of fluorine, this chemistry enables the rapid and efficient modification of proteins under mild, physiologically relevant conditions. The resulting vinylogous amide linkage offers superior stability compared to traditional methods, making it highly suitable for the development of robust diagnostics, long-circulating therapeutics, and other demanding applications. As research continues to expand the variety of available fluorinated reagents and explore their reactivity with other nucleophilic residues, their role in creating the next generation of precisely engineered biomolecules is set to grow.

References

-

Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]

-

de Groot, F. M. H., et al. (2023). Recent Advances in Bioorthogonal Ligation and Bioconjugation. PubMed Central. [Link]

-

Li, Y., et al. (2011). Cross-linking mechanisms of arginine and lysine with α,β-dicarbonyl compounds in aqueous solution. PubMed. [Link]

-

Kim, D., et al. (2025). Stable Vinylogous Aminal Salt as a Reactive Synthon for the Synthesis of Homologated β-Fluoroenamides. PubMed. [Link]

-

Pérez-Álvarez, J. A., et al. (2017). Formation pathway of allysine in the presence of an α-dicarbonyl in accordance to the Maillard-mediated mechanism. ResearchGate. [Link]

-

Spengler, J., et al. (2006). Hexafluoroacetone as protecting and activating reagent: new routes to amino, hydroxy, and mercapto acids and their application for peptide and glyco- and depsipeptide modification. PubMed. [Link]

-